molecular formula C28H38N4O10 B12763293 Diaspartate de quinine [French] CAS No. 196225-33-9

Diaspartate de quinine [French]

Cat. No.: B12763293
CAS No.: 196225-33-9
M. Wt: 590.6 g/mol
InChI Key: XBVTUIUWKMJVKE-OTECBHTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaspartate de quinine: is a compound that combines the properties of quinine, a well-known antimalarial agent, with aspartate, an amino acid. Quinine is derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The combination with aspartate may enhance its biological activity and potentially offer new therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinine typically involves the extraction from the bark of the cinchona tree, followed by purification processes. For the preparation of Diaspartate de quinine, the quinine is reacted with aspartic acid under controlled conditions to form the desired compound. The reaction conditions often include specific pH levels, temperatures, and catalysts to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of Diaspartate de quinine involves large-scale extraction of quinine, followed by its reaction with aspartic acid in reactors designed for high efficiency and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Diaspartate de quinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinine compounds .

Scientific Research Applications

Diaspartate de quinine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diaspartate de quinine involves its interaction with molecular targets such as DNA and enzymes. Quinine is known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to its antimalarial effects. The addition of aspartate may enhance its binding affinity and specificity, potentially leading to more effective treatments .

Comparison with Similar Compounds

Uniqueness: Diaspartate de quinine is unique due to its combination of quinine and aspartate, which may enhance its biological activity and offer new therapeutic applications. Its potential role in neurotransmitter regulation and neuroprotection sets it apart from other similar compounds .

Properties

CAS No.

196225-33-9

Molecular Formula

C28H38N4O10

Molecular Weight

590.6 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2.2C4H7NO4/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*5-2(4(8)9)1-3(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2H,1,5H2,(H,6,7)(H,8,9)/t;2*2-/m.00/s1

InChI Key

XBVTUIUWKMJVKE-OTECBHTOSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.